- Isoxazolyl-substituted benzimidazoles as p300 and/or CBP modulators and their preparation, World Intellectual Property Organization, , ,

Cas no 935455-28-0 ((S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride)

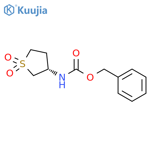

935455-28-0 structure

Nombre del producto:(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Número CAS:935455-28-0

MF:C4H10ClNO2S

Megavatios:171.6456990242

MDL:MFCD28952871

CID:2356444

PubChem ID:67205227

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Propiedades químicas y físicas

Nombre e identificación

-

- (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

- (S)-3-aminotetrahydrothiophene 1,1-dioxide (hydrochloride)

- MGZQMSFXPSKBDY-WCCKRBBISA-N

- (3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride

- (S)-3-Amino-tetrahydrothiophene 1,1-dioxide hydrochloride

- (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride

- (S)-(-)-tetrahydrothiophene-3-amine-1,1-dioxide hydrochloride

- (3S)-3-ThiophenaMine tetrahydro-, 1,1-dioxide hydrochloride (1:1)

- C12856

- (S)-3-AMINOTETRAHYDROTHIOPHENE 1,1-DIOXIDE HCL

- (3S)-3-ThiophenaMine, tetrahydro-, 1,1-dioxide, hydrochloride (1

- EN300-7614021

- AKOS026675629

- PS-8682

- SCHEMBL1901330

- (3S)-1,1-dioxothiolan-3-amine;hydrochloride

- 935455-28-0

- CS-B0940

- (S)-3-Aminotetrahydrothiophene1,1-dioxidehydrochloride

- HY-20629

- MFCD28952871

- (3S)-3-amino-1??-thiolane-1,1-dione hydrochloride

-

- MDL: MFCD28952871

- Renchi: 1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m0./s1

- Clave inchi: MGZQMSFXPSKBDY-WCCKRBBISA-N

- Sonrisas: O=S1(CC[C@H](N)C1)=O.Cl

Atributos calculados

- Calidad precisa: 171.0120774g/mol

- Masa isotópica única: 171.0120774g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 9

- Cuenta de enlace giratorio: 0

- Complejidad: 167

- Recuento de unidades de unión covalente: 2

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 68.5

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D962256-3g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 95% | 3g |

$2280 | 2024-08-03 | |

| eNovation Chemicals LLC | D962256-5g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 95% | 5g |

$2950 | 2024-08-03 | |

| Chemenu | CM324864-100mg |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 98% | 100mg |

$292 | 2024-07-19 | |

| Enamine | EN300-7614021-0.05g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |

935455-28-0 | 95.0% | 0.05g |

$168.0 | 2025-02-24 | |

| Enamine | EN300-7614021-10.0g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |

935455-28-0 | 95.0% | 10.0g |

$3131.0 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060767-1g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 98% | 1g |

¥8064.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D962256-1g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 95% | 1g |

$1350 | 2024-08-03 | |

| Enamine | EN300-7614021-0.25g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |

935455-28-0 | 95.0% | 0.25g |

$361.0 | 2025-02-24 | |

| Alichem | A169006120-1g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 98% | 1g |

$1350.00 | 2023-08-31 | |

| Enamine | EN300-7614021-1.0g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |

935455-28-0 | 95.0% | 1.0g |

$728.0 | 2025-02-24 |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

Referencia

- Preparation of trisubstituted pyrimidines as phosphodiesterase PDE10 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C

Referencia

- Preparation of phenyl and benzodioxinyl substituted indazoles for treatment of glucocorticoid receptor mediated diseases., World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 48 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol

1.2 Reagents: Hydrochloric acid Solvents: Methanol

Referencia

- Preparation of indazole derivatives for use as diacylglyceride O-acyltransferase 2 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ; 90 h, 120 °C; 120 °C → rt

1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; overnight, rt → reflux; reflux → rt

1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.4 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, rt → reflux

1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; overnight, rt → reflux; reflux → rt

1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.4 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, rt → reflux

Referencia

- Pharmaceutical compositions containing pyrazolo[1,5-a]pyrimidine compounds having CB1 receptor antagonistic effects, Japan, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 48 h, 1 atm, rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 10 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 10 min, rt

Referencia

- Indole derivatives useful as inhibitors of diacylglyceride O-acyltransferase 2, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C

Referencia

- Combinations comprising a glucocorticoid receptor modulator for the treatment of respiratory diseases, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ; 90 h, 120 °C; 120 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux; reflux → rt

1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water

1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt

1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux; reflux → rt

1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water

1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt

1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux; reflux → rt

Referencia

- A pyrazolo[1,5-a]pyrimidine compound as CB1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 d, reflux

Referencia

- Preparation of novel pyrrolo[2,3-d]pyrimidine compounds as GPR119 receptor agonists, Japan, , ,

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Benzonitrile , Zinc bromide ; 90 h, 120 °C

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux

1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water

1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt

1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux

1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water

1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt

1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux

Referencia

- Pyrazolo[1,5-a]pyrimidine compounds as cannabinoid receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condiciones de reacción

Referencia

- Preparation of trisubstituted pyrimidine compounds and their use as phosphodiesterase 10 (PDE10) inhibitors, Japan, , ,

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Raw materials

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Preparation Products

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Literatura relevante

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

935455-28-0 ((S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride) Productos relacionados

- 2167647-42-7(2-(propan-2-yl)-7H-pyrrolo2,3-dpyrimidin-4-amine)

- 929339-41-3((2E)-2-[(1-ethylindol-3-yl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one)

- 2138804-52-9(Butanoic acid, 2-(dihydro-4,5-dimethyl-3(2H)-furanylidene)-)

- 1546622-89-2(2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid)

- 476669-16-6((2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(2-ethoxyphenyl)prop-2-enenitrile)

- 2137824-03-2(1H-Indole-3-sulfonamide, 7-hydroxy-)

- 648439-19-4((3-Bromo-5-methylphenyl)methanol)

- 2411315-67-6(2-chloro-N-{3-(4-cyanophenyl)-1-methyl-1H-pyrazol-4-ylmethyl}acetamide)

- 2227649-94-5(methyl (3R)-3-(3-bromo-2-methylphenyl)-3-hydroxypropanoate)

- 89166-24-5(PROPANE, 2-CHLORO-1-(METHYLSULFONYL)-)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:935455-28-0)(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Pureza:99%/99%

Cantidad:250mg/1g

Precio ($):174.0/694.0